molecular formula C12H13N3O B3036347 4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 339107-20-9

4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3036347
CAS No.: 339107-20-9
M. Wt: 215.25 g/mol
InChI Key: VPSJZPWMPSYFOX-UHFFFAOYSA-N
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Description

4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a heterocyclic compound with significant pharmacological potential This compound is characterized by its unique structure, which includes a pyrazolone core substituted with a dimethylaniline moiety

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 2,6-dimethylaniline with a suitable pyrazolone derivative. One common method involves the reaction of 2,6-dimethylaniline with 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the pyrazolone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potentially different biological activities.

Mechanism of Action

The mechanism of action of 4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, its antimicrobial activity may be due to the disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one: Known for its anti-inflammatory and antimicrobial properties.

    3-methyl-1-phenyl-2-pyrazolin-5-one: A precursor in the synthesis of the target compound, also exhibits anti-inflammatory activity.

    2,6-dimethylaniline: A key starting material, used in the synthesis of various pharmaceuticals and dyes.

Uniqueness

This compound stands out due to its unique combination of a pyrazolone core and a dimethylaniline moiety, which imparts distinct biological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for further modifications and applications in different fields .

Properties

IUPAC Name

4-[(2,6-dimethylphenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c1-8-4-3-5-9(2)11(8)13-6-10-7-14-15-12(10)16/h3-7H,1-2H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPSJZPWMPSYFOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
Reactant of Route 2
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 3
Reactant of Route 3
4-[(2,6-dimethylanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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